molecular formula C8H10N2O4 B14253733 2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid CAS No. 402498-89-9

2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid

Cat. No.: B14253733
CAS No.: 402498-89-9
M. Wt: 198.18 g/mol
InChI Key: XHYQPEXIKXAQQU-UHFFFAOYSA-N
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Description

2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid is a unique organic compound characterized by its cyclohexadiene ring substituted with amino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid typically involves the reaction of 1,4-cyclohexadiene with suitable amino and carboxylating agents under controlled conditions. One common method includes the use of diethyl 2,5-dihydroxyterephthalate as a precursor, which undergoes aminolysis and subsequent carboxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of pigments and dyes.

Mechanism of Action

The mechanism of action of 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate various biochemical processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2,5-Dihydroxyterephthalic acid
  • 2,5-Dimethyl-1,4-phenylenediamine
  • 2,5-Dihydroxy-1,4-benzenediacetic acid

Comparison: Compared to these similar compounds, 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains .

Properties

CAS No.

402498-89-9

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid

InChI

InChI=1S/C8H10N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H2,(H,11,12)(H,13,14)

InChI Key

XHYQPEXIKXAQQU-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CC(=C1N)C(=O)O)N)C(=O)O

Origin of Product

United States

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